molecular formula C9H5IN2 B1400401 3-Iodo-1H-indole-5-carbonitrile CAS No. 1092114-59-4

3-Iodo-1H-indole-5-carbonitrile

Cat. No.: B1400401
CAS No.: 1092114-59-4
M. Wt: 268.05 g/mol
InChI Key: LCQFJLARYCQCQR-UHFFFAOYSA-N
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Description

3-Iodo-1H-indole-5-carbonitrile (CAS: 1092114-59-4) is a halogenated indole derivative with molecular formula C₉H₅IN₂ and molecular weight 282.09 g/mol . Its structure features an iodine atom at position 3 and a cyano group at position 5 of the indole scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1H-indole-5-carbonitrile typically involves the iodination of an indole derivative followed by the introduction of a nitrile group. One common method is the electrophilic substitution reaction where iodine is introduced at the 3-position of the indole ring. This can be achieved using iodine and a suitable oxidizing agent such as potassium hydroxide . The nitrile group can then be introduced through a nucleophilic substitution reaction using a suitable cyanide source.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-indole-5-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The indole ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Reaction conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Catalysts such as palladium or copper are often used in coupling reactions to facilitate the formation of new carbon-carbon or carbon-nitrogen bonds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

3-Iodo-1H-indole-5-carbonitrile has garnered attention for its potential biological activities, including:

  • Antimicrobial Properties: Studies indicate that indole derivatives exhibit significant antimicrobial effects. The presence of the iodine atom may enhance these properties by increasing the compound's reactivity with biological targets.
  • Anticancer Activity: Research has shown that compounds with indole structures can inhibit tumor-related protein kinases, offering therapeutic options for cancer treatment . The unique structure of this compound allows it to be explored as a lead compound in drug discovery.

Synthetic Chemistry

The compound serves as a valuable building block in synthetic organic chemistry:

  • Cross-Coupling Reactions: The iodine atom makes it an excellent candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Sonogashira reactions), facilitating the synthesis of more complex indole derivatives and heterocycles .
  • Functionalization Opportunities: The carbonitrile group can participate in various synthetic transformations, allowing for further modification and functionalization of the molecule.

Industrial Applications

In addition to its research applications, this compound is utilized in industrial processes:

  • Dyes and Pigments: The compound can be employed in the synthesis of dyes due to its chromophoric properties.
  • Chemical Intermediates: It serves as an intermediate in the production of other industrial chemicals, leveraging its reactivity to create diverse compounds.

Case Study 1: Anticancer Activity

A study focused on synthesizing derivatives of indole compounds demonstrated that modifications at the 3-position significantly influenced anticancer activity. The synthesized derivatives showed promising results against various cancer cell lines, indicating that further exploration of this compound could lead to new therapeutic agents .

Case Study 2: Cross-Coupling Efficiency

Research investigating the efficiency of palladium-catalyzed cross-coupling reactions using this compound revealed high yields of desired products. This study highlighted the compound's effectiveness in forming C–C bonds, which is crucial for developing complex molecular architectures in organic synthesis .

Mechanism of Action

The mechanism of action of 3-Iodo-1H-indole-5-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and nucleic acids. The presence of the iodine atom and nitrile group can influence its binding affinity and specificity. The compound can modulate biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Methyl-3-phenyl-1H-indole-2-carbonitrile ()

  • Structure: Methyl at C5, phenyl at C3, cyano at C2.
  • Key Data :
    • Melting point: 168°C
    • IR: NH stretch (3320 cm⁻¹), CN stretch (2189 cm⁻¹)
    • Molecular weight: 232.1 g/mol
  • Comparison: The cyano group at C2 (vs. Lower molecular weight (232 vs. 282 g/mol) suggests differences in solubility and crystallinity.

3-Iodo-1-methyl-1H-indazole-5-carbonitrile ()

  • Structure: Indazole core (two adjacent N atoms), methyl at N1, iodine at C3, cyano at C4.
  • Key Data :
    • Molecular formula: C₉H₆IN₃
    • Molecular weight: 283.07 g/mol
  • Methylation at N1 reduces NH acidity, affecting deprotonation behavior in reactions .

3-Iodo-1-tosyl-1H-indole-5-carbonitrile ()

  • Structure: Tosyl (p-toluenesulfonyl) group at N1, iodine at C3, cyano at C5.
  • Key Data :
    • Molecular weight: 422.24 g/mol
    • Synthetic utility: Tosyl group acts as a protecting group, enabling selective functionalization at other positions .
  • Higher molecular weight (422 vs. 282 g/mol) correlates with lower solubility in non-polar solvents.

3-(2-Nitroethenyl)-1H-indole-5-carbonitrile ()

  • Structure: Nitroethenyl group at C3, cyano at C5.
  • Key Data: LogP: 2.81 (indicative of moderate lipophilicity) Polar surface area (PSA): 85.4 Ų (reflects high polarity due to nitro and cyano groups).
  • Comparison :
    • The nitroethenyl group is a stronger electron-withdrawing substituent than iodine, further deactivating the aromatic ring toward electrophilic attack.
    • Higher PSA (85.4 vs. ~50 Ų for the target compound) suggests enhanced solubility in aqueous media.

6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole ()

  • Structure : Chloro at C6, 4-iodobenzyl-imidazole at C3.
  • Key Data :
    • Melting point: >200°C
    • Molecular complexity: Contains imidazole and iodobenzyl moieties.
  • Comparison :
    • The 4-iodobenzyl group introduces additional halogen bonding sites and steric bulk, which may enhance binding affinity in biological targets.
    • The imidazole ring increases basicity, contrasting with the neutral indole NH in the target compound.

Biological Activity

3-Iodo-1H-indole-5-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C9H7INC_9H_7IN. The compound features an indole ring with an iodine atom at the third position and a cyano group at the fifth position, contributing to its unique reactivity and biological properties.

PropertyValue
Molecular Weight225.06 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
AppearanceWhite to off-white solid

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (ATCC 25923)3.90 μg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)<1 μg/mL
Mycobacterium tuberculosis (H37Rv)10 μg/mL (inhibition observed for 41 days)

These results indicate significant potential for this compound as a therapeutic agent against resistant bacterial infections.

Anticancer Activity

The compound has also shown promising anticancer properties. In vitro studies reveal that it can inhibit the growth of various cancer cell lines, such as A549 lung cancer cells.

Table 3: Cytotoxicity Data

Cell LineIC50 (μM)
A549 (lung cancer)<10 μM
Fibroblast (non-tumor)Higher IC50 than A549

This differential cytotoxicity suggests that this compound preferentially targets rapidly dividing cancer cells while sparing normal cells.

The biological activity of this compound is attributed to several mechanisms:

1. Enzyme Inhibition:
The compound inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

2. Signal Transduction Modulation:
It affects pathways related to apoptosis and cell cycle regulation, potentially enhancing the efficacy of existing therapies.

Case Studies

A study conducted by Zhao et al. (2022) explored the antiviral efficacy of indole derivatives, including this compound, against SARS-CoV-2. The findings indicated that these compounds could promote host interferon signaling pathways and inhibit viral replication in vitro and in vivo, suggesting their potential use in treating COVID-19.

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving substitution reactions. A common synthetic route involves:

Starting Material:
7-Iodoindole

Reagents Used:

  • Oxalyl dichloride
  • Diethyl ether

Procedure:

  • React 7-Iodoindole with oxalyl dichloride in diethyl ether under controlled conditions.
  • Purify the resultant product through column chromatography.

This method allows for high yields while minimizing by-products.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route to 3-Iodo-1H-indole-5-carbonitrile?

  • Methodological Answer : Begin with a halogenation strategy, such as electrophilic iodination at the indole C3 position. Use a directing group (e.g., nitrile at C5) to enhance regioselectivity. Evidence from analogous indole iodinations suggests using N-iodosuccinimide (NIS) in acetic acid or DMF at 0–25°C . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity by HPLC or 1H NMR^{1}\text{H NMR} (e.g., absence of aromatic proton signals at C3).

Q. How can researchers optimize purification of this compound?

  • Methodological Answer : After synthesis, use column chromatography with a gradient of ethyl acetate in hexane (e.g., 10–30% EtOAc). For challenging separations, consider recrystallization from ethanol/water mixtures. Purity validation requires 13C NMR^{13}\text{C NMR} to confirm the absence of unreacted starting material (e.g., indole C3 proton signals) and mass spectrometry (HRMS) for molecular ion verification .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H NMR^{1}\text{H NMR} : Look for aromatic protons at C4 (δ ~7.2–7.5 ppm) and C6/C7 (δ ~6.8–7.1 ppm). The absence of a C3 proton confirms iodination.
  • 13C NMR^{13}\text{C NMR} : The nitrile carbon appears at ~110–115 ppm, while C3 (iodinated) is deshielded to ~85–90 ppm.
  • IR : Confirm nitrile stretch at ~2200–2250 cm1^{-1} .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the structural assignment of this compound?

  • Methodological Answer : Grow crystals via slow evaporation in DCM/hexane. Use SHELXL for refinement . Key parameters:

  • Data collection : High-resolution (<1.0 Å) to resolve iodine’s electron density.
  • Validation : Check R-factor (<0.05) and C–C bond length deviations (<0.01 Å).
  • Disorder modeling : Address potential iodine positional disorder using PART instructions in SHELXL .

Q. How should researchers address contradictory reactivity data in cross-coupling reactions involving this compound?

  • Methodological Answer : If Suzuki-Miyaura coupling yields inconsistent results (e.g., low conversion vs. side products), systematically test variables:

  • Catalyst : Pd(PPh3_3)4_4 vs. XPhos-Pd-G3.
  • Base : K2_2CO3_3 vs. Cs2_2CO3_3.
  • Solvent : DMF (polar aprotic) vs. dioxane (moderate polarity).
    Use 19F NMR^{19}\text{F NMR} (if applicable) or LC-MS to track intermediates .

Q. What computational methods predict the electronic effects of the 5-cyano and 3-iodo substituents on indole’s reactivity?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map molecular electrostatic potential (MEP). The nitrile group withdraws electron density, polarizing the indole ring and activating C3 for electrophilic substitution. Compare HOMO/LUMO energies with analogous derivatives (e.g., 3-Bromo-1H-indole-5-carbonitrile) .

Q. Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of iodide vapors.
  • Waste disposal : Collect halogenated waste separately and neutralize with sodium thiosulfate before disposal .

Q. Data Analysis and Validation

Q. How can researchers validate the absence of regioisomeric impurities in synthesized this compound?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to separate regioisomers.
  • 2D NMR : 1H-13C HSQC^{1}\text{H-}^{13}\text{C HSQC} confirms coupling between C3 (iodinated) and adjacent protons.
  • XRD : Definitive confirmation of substitution pattern .

Q. What strategies mitigate decomposition of this compound during long-term storage?

  • Methodological Answer : Store under inert gas (Ar/N2_2) at –20°C in amber vials. Add stabilizers (e.g., BHT at 0.1%) to prevent radical-mediated degradation. Monitor purity quarterly via 1H NMR^{1}\text{H NMR} .

Q. Applications in Advanced Studies

Q. How does this compound serve as a precursor for bioactive indole derivatives?

  • Methodological Answer : Use it in:
  • Anticancer agents : Couple with boronic acids to introduce aryl groups at C3.
  • Kinase inhibitors : Introduce heterocycles via Buchwald-Hartwig amination.
    Validate biological activity via enzymatic assays (e.g., IC50_{50} determination) and crystallography for target binding .

Properties

IUPAC Name

3-iodo-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5IN2/c10-8-5-12-9-2-1-6(4-11)3-7(8)9/h1-3,5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQFJLARYCQCQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1H-indole-5-carbonitrile (1 g, 7.048 mmol) in DMF (10 mL) was added KOH pellets (1.15 g, 21.14 mmol), followed by I2 (3.57 g, 14.08 mmol) portionwise. The reaction was stirred for 1 h at RT. 10% aq sodium bisulphite solution (10 mL) was added to the mixture and an off-white solid precipitate was formed. The suspension was filtered and the solid was washed with H2O (10 mL) and dried under vacuum to give 3-iodo-1H-indole-5-carbonitrile (1.7 g, 94.5%) as an off white solid. 1H NMR (400 MHz, DMSO-d6): δ 12.18 (brs, 1H), 7.78 (s, 1H), 7.75 (d, J=1.2 Hz, 1H), 7.59 (dd, J=8.4, 0.4 Hz, 1H), 7.52 (dd, J=8.4, 1.6 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3.57 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-Cyanoindole (0.500 g, 3.52 mmol) was dissolved in DMF (25 mL), and sodium hydroxide (0.493 g, 8.79 mmol) and iodine (0.902 g, 3.55 mmol) were added thereto, then the mixture was stirred at room temperature for 25 minutes. A saturated aqueous sodium thiosulfate solution was added to the mixture, and the precipitated solid was filtered off to give 5-cyano-3-iodoindole (0.707 g, 75%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.493 g
Type
reactant
Reaction Step Two
Quantity
0.902 g
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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